molecular formula C19H12OS B11940415 4-Benzoyldibenzothiophene CAS No. 6407-31-4

4-Benzoyldibenzothiophene

Cat. No.: B11940415
CAS No.: 6407-31-4
M. Wt: 288.4 g/mol
InChI Key: OOYPEQMEYKQZNN-UHFFFAOYSA-N
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Description

4-Benzoyldibenzothiophene is an organic compound with the molecular formula C19H12OS It is a derivative of dibenzothiophene, where a benzoyl group is attached to the fourth position of the dibenzothiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyldibenzothiophene typically involves the functionalization of dibenzothiophene. One common method is the Friedel-Crafts acylation reaction, where dibenzothiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Electrochemical synthesis methods have also been explored to avoid the use of expensive metal catalysts and harsh conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyldibenzothiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using AlCl3 or other Lewis acids.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted dibenzothiophenes depending on the electrophile used.

Scientific Research Applications

4-Benzoyldibenzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzoyldibenzothiophene and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

    Dibenzothiophene: The parent compound, lacking the benzoyl group.

    Benzothiophene: A simpler structure with one benzene ring fused to a thiophene ring.

    4,4’-Dihydroxybenzophenone: Another benzoyl derivative with different functional groups.

Uniqueness: 4-Benzoyldibenzothiophene is unique due to the presence of both the benzoyl group and the dibenzothiophene structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

6407-31-4

Molecular Formula

C19H12OS

Molecular Weight

288.4 g/mol

IUPAC Name

dibenzothiophen-4-yl(phenyl)methanone

InChI

InChI=1S/C19H12OS/c20-18(13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)21-19(15)16/h1-12H

InChI Key

OOYPEQMEYKQZNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2SC4=CC=CC=C34

Origin of Product

United States

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